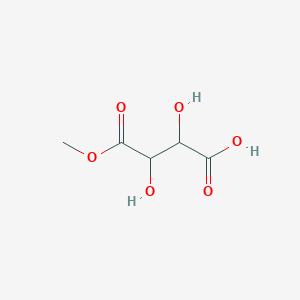

![molecular formula C13H14N2O B2947119 (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 410087-17-1](/img/structure/B2947119.png)

(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

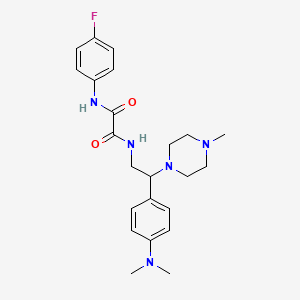

(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly known as 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, and is composed of a six-membered ring containing two nitrogen atoms, one carbon atom, and one oxygen atom. It is a colorless solid that is soluble in most organic solvents. Due to its unique structure, 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has been studied for its potential applications in organic synthesis and as a pharmaceutical intermediate. 2.2]octan-3-one.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves the condensation of pyridine-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-one in the presence of a suitable catalyst to form the desired product.

Starting Materials

Pyridine-2-carbaldehyde, 1-azabicyclo[2.2.2]octan-3-one, Catalyst

Reaction

Step 1: Dissolve pyridine-2-carbaldehyde (1.0 equiv) and 1-azabicyclo[2.2.2]octan-3-one (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as piperidine or pyrrolidine to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the resulting solid., Step 5: Wash the solid with a suitable solvent such as diethyl ether to obtain the desired product as a yellow solid.

Wissenschaftliche Forschungsanwendungen

2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and ketones. It has also been used as a ligand in transition metal-catalyzed reactions, and as a reagent in organic-synthesis reactions. Additionally, it has been used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Furthermore, it has been used as a building block for the synthesis of peptides and peptidomimetics.

Wirkmechanismus

2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one acts as a catalyst in organic synthesis reactions. It acts as a Lewis acid, which is a species that can accept a pair of electrons from a Lewis base. This allows the compound to form a coordinate covalent bond with the Lewis base, which facilitates the formation of a new covalent bond between two other molecules. Additionally, the compound can act as a nucleophile, which is a species that can donate a pair of electrons to a Lewis acid. This allows the compound to react with a Lewis acid to form a covalent bond.

Biochemische Und Physiologische Effekte

2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has not been studied for its potential biochemical and physiological effects in humans or animals. Therefore, there is currently no reliable information regarding its potential effects on the body.

Vorteile Und Einschränkungen Für Laborexperimente

2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be stored at room temperature for long periods of time without degradation. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of organic synthesis reactions. Furthermore, it is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments.

The main limitation of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is that it is a relatively new compound, and therefore there is limited information available regarding its potential applications and effects. Additionally, it is a relatively complex compound, which makes it difficult to synthesize in large quantities.

Zukünftige Richtungen

The future of 2Z-Pyridin-2-ylmethylidene-1-azabicyclo[2.2.2]octan-3-one is promising, as there are numerous potential applications for this compound. Further research is needed to better understand its potential biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound in large quantities. Additionally, research should be conducted to explore the potential applications of the compound in organic synthesis, transition metal-catalyzed reactions, and the synthesis of heterocyclic compounds. Finally, research should be conducted to explore the potential applications of the compound in the synthesis of peptides and peptidomimetics.

Eigenschaften

IUPAC Name |

(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXRRSLLOTWGJ-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

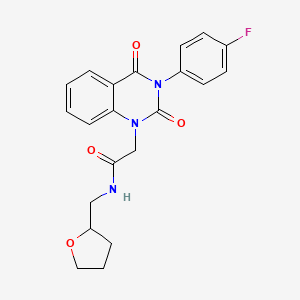

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)

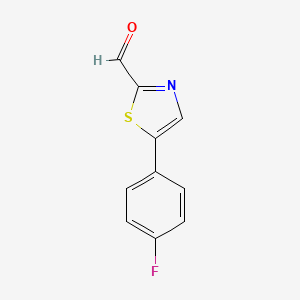

![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)

![N-(3,4-diethoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2947052.png)

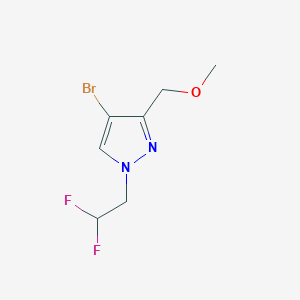

![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)